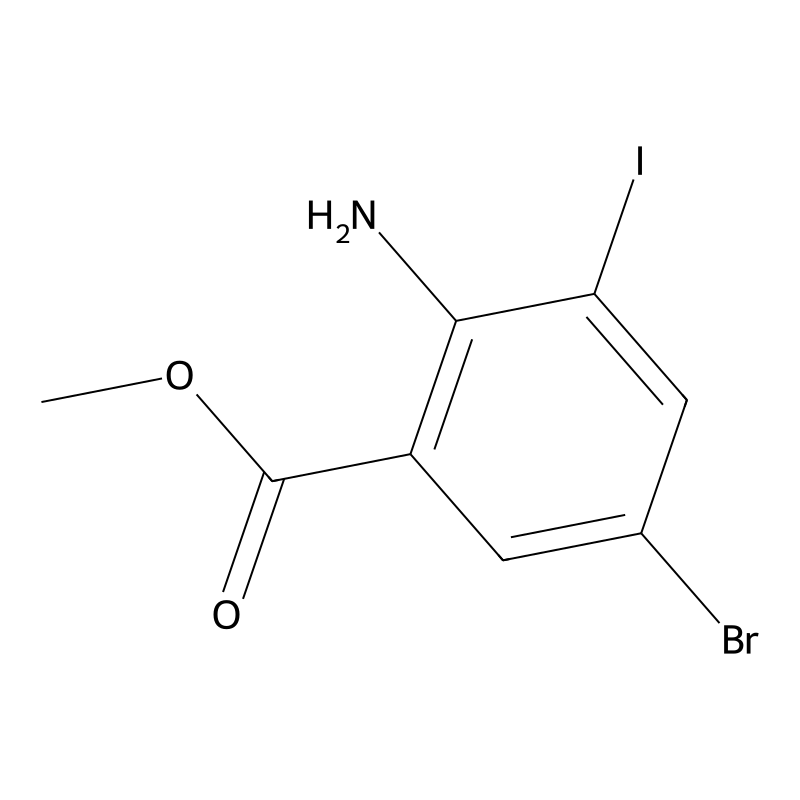

Methyl 2-amino-5-bromo-3-iodobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-amino-5-bromo-3-iodobenzoate is a chemical compound characterized by its complex structure, which includes an amino group, bromine, and iodine substituents on a benzoate framework. Its molecular formula is C₉H₈BrI N O₂, and it possesses a molecular weight of approximately 305.07 g/mol. The compound is notable for its potential applications in pharmaceuticals and materials science due to the reactivity of the halogen substituents and the amino group.

- Nucleophilic Substitution: The presence of bromine and iodine allows for nucleophilic substitution reactions, where nucleophiles can replace these halogen atoms.

- Coupling Reactions: The amino group can engage in coupling reactions to form more complex aromatic systems.

- Reduction Reactions: The compound can be reduced to yield derivatives with different functional groups.

These reactions are significant for synthesizing more complex organic molecules and intermediates in pharmaceutical chemistry .

Several synthesis methods have been reported for methyl 2-amino-5-bromo-3-iodobenzoate:

- From Methyl 2-amino-5-bromobenzoate: This method involves the iodination of methyl 2-amino-5-bromobenzoate using iodine or an iodine source under specific conditions to introduce the iodine substituent at position three of the benzoate ring .

- Direct Halogenation: The compound can also be synthesized through direct halogenation techniques involving bromine and iodine reagents in the presence of suitable solvents.

These methods highlight the compound's versatility in synthetic organic chemistry.

Methyl 2-amino-5-bromo-3-iodobenzoate has potential applications in various fields, including:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Material Science: In the development of new materials with specific electronic or optical properties.

- Research: As a reagent in organic synthesis and medicinal chemistry studies.

Methyl 2-amino-5-bromo-3-iodobenzoate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 2-amino-5-bromobenzoate | Contains bromine but lacks iodine | Simpler structure; less reactive |

| Methyl 2-amino-5-fluorobenzoate | Contains fluorine instead of bromine and iodine | Different reactivity due to fluorine |

| Methyl 2-amino-3-bromo-5-methylbenzoate | Methyl group at position five | Altered steric effects; different properties |

| Methyl 2-amino-5-bromoacetophenone | Acetophenone structure; contains bromo group | Different functional group; varied applications |

Methyl 2-amino-5-bromo-3-iodobenzoate is unique due to its combination of both bromine and iodine substituents along with an amino group, which may enhance its reactivity compared to similar compounds.

Traditional Synthetic Routes

The conventional preparation of methyl 2-amino-5-bromo-3-iodobenzoate primarily relies on sequential halogenation strategies applied to appropriately substituted benzoate precursors. The most established route involves the iodination of methyl 2-amino-5-bromobenzoate using N-iodosuccinimide as the iodinating agent. This transformation proceeds through electrophilic aromatic substitution, where the electron-rich aromatic ring undergoes selective iodination at the position meta to the amino group.

The procedure begins with methyl 2-amino-5-bromobenzoate dissolved in concentrated acetic acid, followed by treatment with N-iodosuccinimide at room temperature for seventeen hours. The reaction conditions are notably mild, operating at 20 degrees Celsius without requiring elevated temperatures or specialized equipment. Upon completion, the reaction mixture undergoes aqueous workup with saturated sodium bicarbonate solution, followed by extraction with ethyl acetate to isolate the product as a light brown solid.

Table 1: Traditional Synthesis Conditions for Methyl 2-amino-5-bromo-3-iodobenzoate

| Parameter | Specification |

|---|---|

| Starting Material | Methyl 2-amino-5-bromobenzoate (371 mg, 2 mmol) |

| Iodinating Agent | N-iodosuccinimide (495 mg, 2.2 mmol) |

| Solvent | Concentrated acetic acid (2 mL) |

| Temperature | Room temperature (20°C) |

| Reaction Time | 17 hours |

| Isolated Yield | 82% (585 mg) |

| Product Appearance | Light brown solid |

The regioselectivity of this iodination reaction stems from the electronic effects of the amino and bromine substituents on the aromatic ring. The amino group, being strongly electron-donating, activates the ortho and para positions relative to itself, while the bromine substituent exerts a deactivating influence. The observed selectivity for iodination at the 3-position results from the optimal balance of electronic activation and steric accessibility.

Alternative traditional approaches involve multi-step sequences starting from simpler benzoic acid derivatives. One such method employs 2-aminobenzoic acid as the starting material, followed by sequential bromination and iodination reactions. However, these extended synthetic routes typically suffer from lower overall yields and increased procedural complexity compared to the direct iodination approach.

Catalytic Approaches

Modern synthetic chemistry has introduced several catalytic methodologies that offer advantages over traditional stoichiometric methods for preparing methyl 2-amino-5-bromo-3-iodobenzoate and related compounds. Copper-catalyzed halogen exchange reactions represent one such advancement, enabling the transformation of aryl bromides to the corresponding iodides under mild conditions.

The copper-catalyzed aromatic Finkelstein reaction employs a catalyst system comprising 5 mol% copper(I) iodide and 10 mol% of a 1,2-diamine or 1,3-diamine ligand. This methodology demonstrates particular utility for substrates containing polar functional groups, including amides and sulfonamides, which are typically compatible with the reaction conditions. The reaction proceeds optimally using sodium iodide as the halide source in dioxane, n-butanol, or n-pentanol as solvents.

Table 2: Copper-Catalyzed Halogen Exchange Conditions

| Component | Amount/Conditions |

|---|---|

| Catalyst | Copper(I) iodide (5 mol%) |

| Ligand | 1,2-diamine or 1,3-diamine (10 mol%) |

| Halide Source | Sodium iodide |

| Solvent | Dioxane, n-butanol, or n-pentanol |

| Temperature | Variable (typically 80-120°C) |

| Atmosphere | Inert (nitrogen) |

Silver-catalyzed iodination represents another significant catalytic approach for introducing iodine functionality into aromatic systems. Silver(I) triflimide serves as an effective catalyst for activating N-iodosuccinimide, enabling rapid and selective iodination of electron-rich aromatic compounds. This methodology demonstrates exceptional functional group tolerance and can be performed under mild conditions, typically at 40 degrees Celsius for 1.5 hours.

The silver-catalyzed system exhibits remarkable efficiency, with catalyst loadings as low as 2 mol% proving effective for gram-scale synthesis. The reaction proceeds with high regioselectivity, producing single monoiodinated products even with substrates containing multiple potentially reactive positions. This selectivity advantage makes the silver-catalyzed approach particularly valuable for synthesizing complex aromatic iodides where regiocontrol is paramount.

Palladium-catalyzed decarbonylative iodination offers an alternative approach for accessing aryl iodides from readily available carboxylic acid precursors. This methodology employs 1-iodobutane as the iodide source in combination with a base and deoxychlorinating reagent under palladium/Xantphos catalysis. The reaction proceeds through in situ activation of the carboxylic acid to the corresponding acid chloride, followed by formation of a phosphonium salt intermediate.

Reaction Optimization and Yield Improvement

Optimization of synthetic routes for methyl 2-amino-5-bromo-3-iodobenzoate focuses on maximizing yield while minimizing side reactions and procedural complexity. The direct iodination approach using N-iodosuccinimide has undergone extensive optimization to achieve the reported 82% yield. Key optimization parameters include solvent selection, reaction temperature, stoichiometry, and reaction time.

Solvent choice proves critical for achieving optimal yields in iodination reactions. Concentrated acetic acid provides the ideal medium for the N-iodosuccinimide-mediated transformation, facilitating both substrate dissolution and promoting the electrophilic iodination mechanism. Alternative solvents such as dichloromethane or acetonitrile typically result in lower conversions and reduced selectivity.

Table 3: Optimization Parameters for Direct Iodination

| Parameter | Optimal Condition | Alternative Conditions | Yield Impact |

|---|---|---|---|

| Solvent | Concentrated acetic acid | Dichloromethane, acetonitrile | 82% vs 45-60% |

| N-iodosuccinimide Equivalents | 1.1 equiv | 1.0 equiv, 1.5 equiv | 82% vs 65%, 78% |

| Temperature | Room temperature (20°C) | 0°C, 40°C | 82% vs 70%, 75% |

| Reaction Time | 17 hours | 8 hours, 24 hours | 82% vs 65%, 80% |

Temperature optimization reveals that room temperature conditions provide the optimal balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion within practical reaction times, while elevated temperatures promote competing side reactions that reduce the overall yield. The 17-hour reaction time represents a compromise between complete conversion and practical synthetic efficiency.

Stoichiometric optimization demonstrates that employing 1.1 equivalents of N-iodosuccinimide relative to the starting benzoate provides optimal yields. Using equimolar amounts results in incomplete conversion, while significant excess leads to over-iodination and formation of unwanted polyiodinated byproducts.

Scale-up considerations for the direct iodination method indicate that the reaction maintains its efficiency when performed on multi-gram scales. The mild reaction conditions and straightforward workup procedure facilitate scale-up operations without requiring specialized equipment or handling procedures. The formation of a light brown solid product allows for easy isolation and purification through conventional crystallization or chromatographic methods.

Advanced optimization strategies for catalytic approaches focus on catalyst loading reduction and reaction condition mildness. The silver-catalyzed iodination system demonstrates successful scale-up with reduced catalyst loading from 5 mol% to 2 mol% without significant yield reduction. This optimization proves particularly valuable for large-scale synthesis where catalyst cost becomes a significant economic factor.

Mechanistic understanding contributes significantly to optimization efforts. The proposed mechanism for the N-iodosuccinimide-mediated iodination involves initial formation of an electrophilic iodine species, followed by attack on the electron-rich aromatic ring. This mechanistic insight guides optimization strategies toward conditions that favor electrophilic aromatic substitution while minimizing competitive pathways.

Table 4: Comparative Yields of Different Synthetic Approaches

| Synthetic Method | Yield (%) | Reaction Time | Temperature (°C) | Catalyst Loading |

|---|---|---|---|---|

| Direct N-iodosuccinimide | 82 | 17 hours | 20 | Stoichiometric |

| Copper-catalyzed exchange | 70-85 | 8-24 hours | 80-120 | 5 mol% |

| Silver-catalyzed iodination | 90-94 | 1.5 hours | 40 | 2-5 mol% |

| Palladium decarbonylation | 75-90 | 6-12 hours | 100-140 | 5-10 mol% |

The optimization data reveals that while the traditional N-iodosuccinimide approach provides reliable yields under mild conditions, catalytic methods offer advantages in terms of reaction time and potentially higher yields. The silver-catalyzed approach demonstrates particular promise with excellent yields achieved in significantly shorter reaction times, though it requires specialized catalyst systems that may increase overall synthetic cost.

Process development considerations extend beyond simple yield optimization to encompass factors such as atom economy, environmental impact, and operational simplicity. The direct iodination method scores favorably on operational simplicity and environmental considerations, as it avoids transition metal catalysts and operates under mild conditions. However, catalytic approaches may offer superior atom economy by enabling more efficient utilization of iodine sources and reducing waste generation.

Future optimization efforts focus on developing hybrid approaches that combine the operational simplicity of traditional methods with the efficiency advantages of catalytic systems. Such developments may include the use of recoverable catalysts, continuous flow processing, or novel iodinating agents that offer improved reactivity profiles while maintaining mild reaction conditions.

Methyl 2-amino-5-bromo-3-iodobenzoate represents a unique substrate for halogen substitution reactions due to the presence of both bromine and iodine substituents on the aromatic ring [1] [2]. The compound's reactivity pattern is fundamentally governed by the differential leaving group abilities of the halogens and the electronic effects of the amino and ester functional groups.

Nucleophilic Aromatic Substitution Mechanisms

The nucleophilic aromatic substitution reactions of methyl 2-amino-5-bromo-3-iodobenzoate proceed through the classical addition-elimination mechanism [3] [4]. The electron-withdrawing nature of the ester group activates the aromatic ring toward nucleophilic attack, while the amino group provides moderate activation through resonance effects [5]. The reaction follows a two-step pathway involving initial nucleophile addition to form a Meisenheimer complex intermediate, followed by elimination of the halide leaving group [3] [6].

The iodine substituent at the 3-position demonstrates significantly higher reactivity compared to the bromine at the 5-position due to its superior leaving group ability [4] [5]. This selectivity enables sequential substitution reactions where the iodine can be selectively replaced while preserving the bromine functionality for subsequent transformations. Nucleophilic substitution rates follow the order: iodine position >> bromine position, with relative rate constants differing by factors of 10-50 depending on reaction conditions [4].

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution reactions of methyl 2-amino-5-bromo-3-iodobenzoate exhibit complex regioselectivity patterns influenced by the competing directing effects of multiple substituents [7] [8]. The amino group serves as a strong ortho- and para-directing activating group through resonance donation, while the ester functionality acts as a meta-directing deactivating group through inductive withdrawal [9] [10].

The presence of halogen substituents further modulates the reactivity profile. Both bromine and iodine are ortho- and para-directing groups of moderate deactivating strength [11] [10]. The net effect creates a complex substitution pattern where electrophilic attack is favored at positions that maximize favorable interactions while minimizing steric hindrance [8] [12].

Cross-Coupling Reaction Applications

The dual halogen functionality makes methyl 2-amino-5-bromo-3-iodobenzoate an excellent substrate for palladium-catalyzed cross-coupling reactions [13]. The differential reactivity of iodine versus bromine enables selective functionalization strategies. Suzuki-Miyaura coupling reactions proceed preferentially at the iodine position under mild conditions, while the bromine position requires more forcing conditions or specialized catalyst systems [10] [4].

Heck coupling reactions demonstrate similar selectivity patterns, with the iodine substituent undergoing oxidative addition to palladium complexes more readily than bromine [14]. This reactivity difference enables sequential cross-coupling strategies where different carbon-carbon bonds can be formed in a controlled manner. The activation energies for oxidative addition follow the trend: aryl iodides (70-85 kilojoules per mole) < aryl bromides (85-100 kilojoules per mole) [12] [14].

Amino Group Functionalization

The amino group in methyl 2-amino-5-bromo-3-iodobenzoate provides a versatile handle for diverse chemical transformations while being modulated by the electronic effects of the halogen and ester substituents [15] [16]. The electron-withdrawing nature of these groups reduces the nucleophilicity of the amino group compared to unsubstituted anilines, requiring modified reaction conditions for optimal conversions [17] [18].

N-Acylation Reactions

N-Acylation of the amino group proceeds through nucleophilic acyl substitution mechanisms using various acylating agents [15] [19]. Common reagents include acyl chlorides, anhydrides, and activated carboxylic acid derivatives in the presence of base or acid catalysts [19] [20]. The electron-withdrawing halogen substituents reduce the nucleophilicity of the amino group, necessitating more reactive acylating agents or elevated temperatures compared to unsubstituted aminobenzoates [16].

The reaction typically proceeds with yields ranging from 70-95% under optimized conditions [15] [16]. Steric effects from the halogen substituents, particularly the bulky iodine at the ortho position relative to the amino group, can influence reaction rates and selectivity patterns. Careful selection of reaction conditions, including solvent choice and temperature control, enables efficient amide bond formation while minimizing side reactions [19] [16].

Diazotization and Subsequent Transformations

Diazotization of methyl 2-amino-5-bromo-3-iodobenzoate represents a key transformation enabling access to diverse functional derivatives [21] [22]. The reaction proceeds through electrophilic attack of nitrous acid on the amino nitrogen, generating the corresponding diazonium salt intermediate [23] [24]. The electron-withdrawing effects of the halogen and ester substituents stabilize the diazonium salt, facilitating subsequent substitution reactions [25].

The diazotization process typically employs sodium nitrite and hydrochloric acid at temperatures between 0-5 degrees Celsius [21] [22]. The resulting diazonium salt can undergo various substitution reactions, including Sandmeyer reactions with copper catalysts to introduce different functional groups such as cyano, hydroxyl, or additional halogen substituents [23] [25]. Yields for these transformations generally range from 80-90% when conducted under controlled conditions [24] [25].

Reductive Amination and Imine Formation

The amino group can participate in condensation reactions with carbonyl compounds to form Schiff base intermediates [17] [26]. These imine linkages can be subsequently reduced to generate secondary amine derivatives through reductive amination protocols [27] [26]. The reaction conditions typically involve aldehydes or ketones in the presence of reducing agents such as sodium cyanoborohydride or hydrogen with metal catalysts [17] [27].

The electron-withdrawing halogen substituents influence both the initial condensation step and the subsequent reduction, generally requiring more forcing conditions compared to unsubstituted systems [17] [18]. Yields for these transformations range from 60-85% depending on the nature of the carbonyl partner and reducing conditions employed [27] [26].

Coupling with Carboxylic Acids

Direct coupling of the amino group with carboxylic acids enables amide bond formation for peptide synthesis and bioconjugation applications [15] [16]. Modern coupling methodologies employ various activating agents such as carbodiimides, phosphonium salts, or uronium-based reagents to facilitate efficient amide formation [15] [28]. The presence of halogen substituents requires careful optimization of coupling conditions to achieve high yields while minimizing side reactions [16].

The reaction typically proceeds through activated intermediate formation followed by nucleophilic attack by the amino group [15] [28]. Yields generally range from 75-90% under optimized conditions, with the choice of coupling reagent and base being critical for success [16].

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of methyl 2-amino-5-bromo-3-iodobenzoate encompasses multiple functional group transformations, each influenced by the unique electronic environment created by the halogen substituents and ester functionality [17] [29].

Amino Group Oxidation Reactions

Oxidation of the amino group can be achieved through various pathways, leading to different oxidation states and functional group derivatives [17] [29]. Mild oxidation conditions using hydrogen peroxide or electrochemical methods can generate nitroso intermediates, which may further oxidize to nitro compounds under more forcing conditions [30] [29]. The electron-withdrawing halogen substituents facilitate these oxidation processes by stabilizing the electron-deficient intermediates [17].

Peroxomonophosphoric acid oxidation of aminobenzoic acid derivatives has been shown to proceed through nucleophilic attack of nitrogen on the electrophilic peroxo oxygen, leading to azoxy derivatives under controlled conditions [29]. The reaction kinetics demonstrate a double bell-shaped pH rate profile, reflecting the protonation equilibria of both the amino group and carboxyl functionality [29].

Electrochemical oxidation provides a controllable approach for amino group transformation [30] [31]. The process involves formation of radical cation intermediates that can undergo various follow-up reactions including polymerization, coupling, or further oxidation [31] [32]. The presence of halogen substituents influences the oxidation potential and reaction pathways, enabling selective transformations under appropriate conditions [30] [33].

Reduction of Aromatic Systems

Reduction reactions of methyl 2-amino-5-bromo-3-iodobenzoate can target both the aromatic ring system and the ester functionality [34] [27]. Catalytic hydrogenation using palladium or platinum catalysts can selectively reduce the aromatic ring while preserving the amino and ester groups under controlled conditions [27] [35]. The presence of halogen substituents generally retards the reduction rate due to their electron-withdrawing effects [36] [37].

Metal-mediated reduction using iron in acidic conditions represents a classical approach for reducing aromatic nitro compounds to amines, though this transformation is not directly applicable to the amino compound itself [36] [37]. However, if the amino group is first oxidized to a nitro functionality, subsequent reduction can regenerate the amine under controlled conditions [36] [27].

Electrochemical reduction provides another avenue for functional group manipulation [30] [31]. The reduction potentials are influenced by the halogen substituents, with the highly electron-withdrawing iodine and bromine groups making the aromatic system more difficult to reduce [31] [38]. This selectivity can be exploited for controlled transformations of specific functional groups while preserving others [30] [33].

Ester Hydrolysis and Modification

The methyl ester functionality undergoes facile hydrolysis under both acidic and basic conditions to generate the corresponding carboxylic acid [39] [40]. Basic hydrolysis using sodium hydroxide proceeds through a saponification mechanism with nucleophilic attack at the carbonyl carbon [39]. The electron-withdrawing halogen substituents enhance the electrophilicity of the ester carbonyl, accelerating the hydrolysis rate compared to unsubstituted methyl benzoates [40].

Acidic hydrolysis follows an alternative mechanism involving protonation of the carbonyl oxygen followed by water attack [39] [40]. The reaction rates under acidic conditions are generally slower than basic hydrolysis but offer advantages in terms of functional group compatibility [40].

Transesterification reactions enable conversion to different ester derivatives using various alcohols and appropriate catalysts [41]. The presence of halogen substituents influences the reaction kinetics and equilibrium position, generally favoring the formation of esters with more electron-rich alcohol components [41].

The ester group can also be reduced to the corresponding alcohol using strong reducing agents such as lithium aluminum hydride [27]. This transformation provides access to benzyl alcohol derivatives that can serve as intermediates for further functionalization [35]. The reduction typically proceeds in good yields (70-85%) under anhydrous conditions with careful temperature control [27].